molecular formula C12H17ClN2O B3223436 (S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide CAS No. 1217847-66-9

(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide

Cat. No.: B3223436
CAS No.: 1217847-66-9
M. Wt: 240.73 g/mol
InChI Key: GRVJWTPBSXHZPC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, a chlorobenzyl group, and a methyl-butyramide moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide typically involves the reaction of 2-chlorobenzyl chloride with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A precursor used in the synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide.

    Benzyl chloride: Another related compound with similar reactivity but different applications.

Uniqueness

This compound is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amino group : Contributing to its basicity and potential interactions with biological targets.
  • Chloro-benzyl moiety : Enhancing lipophilicity, which may influence membrane permeability.
  • Butyramide backbone : Providing structural stability and facilitating interactions with enzymes or receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it may target kinases or phosphatases, leading to altered cellular signaling.
  • Receptor Modulation : It potentially interacts with specific receptors, influencing their activity and downstream signaling pathways, which can affect cell proliferation and apoptosis.

Biological Activity

Research has highlighted several areas where this compound exhibits significant biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. For example, studies indicate that it can induce apoptosis in specific cancer types through modulation of apoptotic pathways.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent.
  • Enzyme Inhibition :
    • Research focused on the inhibition of pantothenate kinase by similar compounds revealed that modifications in the chemical structure could enhance inhibitory activity. This indicates that this compound might be optimized for better efficacy against specific targets.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
(S)-2-Amino-N-(4-chlorobenzyl)-3-methyl-butyramideStructureModerate anticancer
Benzamide derivativesStructureEnzyme inhibitors

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVJWTPBSXHZPC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide
Reactant of Route 6
Reactant of Route 6
(S)-2-Amino-N-(2-chloro-benzyl)-3-methyl-butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.